(2,3-Dimethoxybenzyl)methylamine

Overview

Description

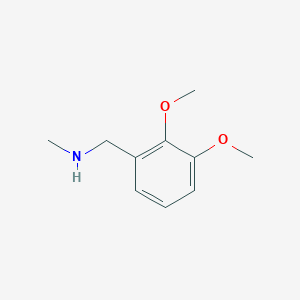

(2,3-Dimethoxybenzyl)methylamine is an organic compound with the molecular formula C10H15NO2. It is a derivative of benzylamine, where the benzene ring is substituted with two methoxy groups at the 2 and 3 positions and a methylamine group at the benzyl position. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (2,3-Dimethoxybenzyl)methylamine involves the reaction of 2,3-dimethoxybenzaldehyde with methylamine. The process typically includes the following steps :

- Dissolve 2,3-dimethoxybenzaldehyde in ethanol.

- Add methylamine in water to the solution.

- Heat the mixture to boiling and add a catalyst such as Raney nickel.

- Conduct hydrogenation at low pressure until the reaction is complete.

- Filter out the catalyst and evaporate the solvent.

- Acidify the solution with hydrochloric acid and extract the product with ether.

- Make the solution alkaline with sodium hydroxide and separate the amine layer.

- Dry the ether solution and distill the amine under reduced pressure.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethoxybenzyl)methylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.

Reduction: Reduction reactions can convert it to simpler amines or hydrocarbons.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,3-dimethoxybenzaldehyde, while reduction may produce simpler amines.

Scientific Research Applications

(2,3-Dimethoxybenzyl)methylamine has several applications in scientific research:

Biology: Investigated for its potential biological activities and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3-Dimethoxybenzyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways depend on the context of its use, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

- (2,3-Dimethoxybenzyl)amine

- (2,3-Dimethoxyphenyl)methanamine

- (2,3-Dimethoxybenzyl)chloride

Uniqueness

(2,3-Dimethoxybenzyl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy groups and a methylamine group allows for diverse reactivity and applications compared to other similar compounds .

Biological Activity

(2,3-Dimethoxybenzyl)methylamine is an organic compound that has garnered interest in medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and data tables.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molar Mass : Approximately 181.23 g/mol

- Structure : The compound features a benzyl group with two methoxy groups at the 2 and 3 positions and a methylamine functional group.

The unique arrangement of methoxy groups influences its reactivity and biological interactions, making it distinct among similar compounds.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound has potential antimicrobial effects against various pathogens, although specific mechanisms remain to be fully elucidated.

- Neuroprotective Effects : There is emerging evidence that this compound may interact with neurotransmitter receptors or metabolic enzymes, suggesting possible neuroprotective applications.

The mechanism of action for this compound is hypothesized to involve:

- Hydrogen Bonding : The methoxy groups and amine functionality allow for hydrogen bonding with biological molecules.

- Electrostatic Interactions : These interactions can modulate enzyme activity and receptor binding, leading to various biological effects.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Methoxy Positions | Unique Features |

|---|---|---|

| (3,4-Dimethoxybenzyl)methylamine | 3 and 4 | Distinct biological activity profiles |

| N-Methyl-2,4-dimethoxybenzylamine | 2 and 4 | Different pharmacological properties |

| 2,3-Dimethoxybenzyl alcohol | Alcohol instead of amine | Used as an intermediate in chemical syntheses |

This table illustrates how positional isomerism affects the biological activity of related compounds.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of this compound against specific bacterial strains. The results indicated a significant reduction in bacterial growth at various concentrations, suggesting its potential as an antimicrobial agent.

Neuroprotective Mechanisms

Another investigation focused on the neuroprotective properties of this compound. In vitro assays showed that this compound could enhance neuronal survival under oxidative stress conditions. The study highlighted its potential role in developing therapies for neurodegenerative diseases.

Research Findings

Recent findings from various studies have highlighted key aspects of this compound's biological activity:

- Binding Affinity : Interaction studies indicate that it may have binding affinity for neurotransmitter receptors involved in mood regulation.

- Metabolic Pathways : Research suggests involvement in metabolic pathways that could lead to enhanced drug delivery systems for existing pharmaceuticals.

Q & A

Q. (Basic) What synthetic methodologies are recommended for preparing (2,3-Dimethoxybenzyl)methylamine, and how do reaction conditions influence yield?

Answer:

this compound is typically synthesized via reductive amination or nucleophilic substitution. A common approach involves reacting 2,3-dimethoxybenzaldehyde with methylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions . Alternatively, the benzyl chloride derivative (prepared from 2,3-dimethoxybenzyl alcohol using thionyl chloride) can undergo nucleophilic substitution with methylamine.

Critical factors affecting yield:

- Temperature: Excess heat may lead to side reactions (e.g., over-reduction or decomposition).

- Solvent choice: Polar aprotic solvents (e.g., THF) enhance nucleophilicity in substitution reactions .

- Catalyst purity: Impurities in reducing agents can lower yields by promoting undesired byproducts.

Data Insight:

Purity levels of analogous amines synthesized via reductive amination often exceed 95% under optimized conditions .

Q. (Basic) Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the structure by identifying methoxy (δ ~3.8 ppm) and methylamine (δ ~2.4 ppm) protons. Aromatic protons in the 2,3-dimethoxybenzyl group resonate between δ 6.7–7.2 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) provides exact mass confirmation (C10H15NO2: theoretical m/z 181.1103) .

- LC-MS/MS: Useful for purity assessment and detecting trace impurities. Reverse-phase C18 columns with mobile phases combining methanol and ammonium formate (pH 3.5–5.0) achieve optimal resolution .

Q. (Advanced) How do structural modifications at the benzyl or amine groups impact biological activity?

Answer:

Substituent positioning and electronic effects critically influence activity:

- Benzyl group modifications: Adding electron-withdrawing groups (e.g., halogens) at the 4-position can enhance receptor binding affinity, as seen in related compounds like (2-Chloro-4-fluorophenyl)methylamine .

- Amine group alkylation: Replacing the methyl group with bulkier alkyl chains may reduce solubility but improve metabolic stability .

Methodological approach: - In vitro assays: Test derivatives in target-specific assays (e.g., enzyme inhibition or receptor binding) using LC-MS/MS for quantification (LOQ: 1.0–20.0 ng/mL) .

- Computational modeling: Use graph neural networks (GNNs) to predict binding interactions and prioritize derivatives for synthesis .

Q. (Advanced) What analytical challenges arise when quantifying this compound in biological matrices, and how are they resolved?

Answer:

Challenges:

- Matrix interference: Co-eluting metabolites or proteins in plasma/urine can suppress ionization in LC-MS/MS .

- Thermal instability: Degradation at high temperatures during GC-MS analysis .

Solutions: - Sample preparation: Solid-phase extraction (SPE) with mixed-mode sorbents improves recovery rates (>85%) .

- Mobile phase optimization: Adjust pH (5.0–6.0) and methanol concentration (20–30%) to enhance peak symmetry .

Validation parameters: - Linearity (R² > 0.99), intraday precision (<15% RSD), and accuracy (85–115%) are critical for regulatory compliance .

Q. (Advanced) How can computational models guide the design of this compound derivatives with enhanced bioactivity?

Answer:

- Scaffold hopping: Use bootstrapped equivariant GNNs (EGNNs) to identify bioisosteric replacements while retaining core pharmacophores .

- Docking studies: Predict binding poses in target proteins (e.g., PD-1/PD-L1) using software like AutoDock Vina.

Case study:

A hybrid scaffold derived from this compound and a thiazole moiety exhibited improved inhibitory activity (IC50: 339.9 nM) in PD-1/PD-L1 assays .

Q. (Advanced) What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

- pH stability: The compound is stable in neutral to mildly acidic conditions (pH 4–7) but undergoes hydrolysis in strong acids (pH < 2) or bases (pH > 10), forming 2,3-dimethoxybenzyl alcohol .

- Thermal stability: Decomposition occurs above 150°C, with degradation products identified via GC-MS as methoxy-substituted toluene derivatives .

Storage recommendations: - Store at –20°C under inert gas (N2/Ar) to prevent oxidation .

Properties

IUPAC Name |

1-(2,3-dimethoxyphenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-11-7-8-5-4-6-9(12-2)10(8)13-3/h4-6,11H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKGAJSVGVCQAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C(=CC=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40968433 | |

| Record name | 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53663-28-8 | |

| Record name | 53663-28-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.